1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a cyclopropane ring bonded to an amine group.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyrimidine ring, making it less versatile in biological interactions.
1-(4-(Trifluoromethyl)pyrimidin-2-YL)-1,4-diazepane: This compound has a diazepane ring instead of a cyclopropane ring, which may alter its chemical reactivity and biological activity.
The uniqueness of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride lies in its combination of a trifluoromethyl group, pyrimidine ring, and cyclopropane ring, which together confer distinct chemical and biological properties.
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H6F3N3
- Molecular Weight : 213.159 g/mol
- CAS Number : 2287323-29-7
The trifluoromethyl group in the compound enhances its lipophilicity, which can improve membrane permeability and bioavailability. This feature is crucial for the compound's interaction with biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds with a pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to 1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine have shown:
- Cytotoxicity : Enhanced cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) when compared to standard treatments like bleomycin .
Compound | Cell Line | Cytotoxicity | Reference |
---|---|---|---|
1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine | FaDu | Higher than bleomycin |
Enzyme Inhibition
This compound has been noted for its potential as an inhibitor of specific enzymes involved in cancer progression:
- Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL can reduce the levels of endocannabinoids that promote cancer cell survival and proliferation .
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds with similar structures have demonstrated:
- Cholinesterase Inhibition : Some derivatives are capable of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease pathology .
Activity | Target Enzyme | Effect |
---|---|---|
Cholinesterase Inhibition | AChE and BuChE | Neuroprotective potential |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of trifluoromethyl-containing compounds, researchers found that the incorporation of the trifluoromethyl group significantly increased the potency against targeted cancer cell lines. The study utilized a series of analogs to evaluate structure-activity relationships (SAR) and concluded that modifications in the cyclopropane moiety could further enhance biological activity .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-4-13-6(14-5)7(12)2-3-7;/h1,4H,2-3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKGHOKIOUUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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